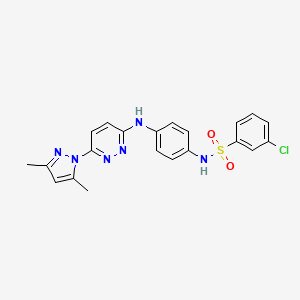

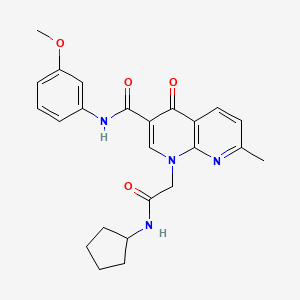

![molecular formula C17H13N5O2S B2511353 (1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327316-48-2](/img/structure/B2511353.png)

(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is a core component of many natural products and pharmaceuticals .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of an aromatic aldehyde with o-phenylenediamine . Another study presents the synthesis of novel metal-organic frameworks (MOFs) using 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as an organic linker .Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They can participate in various chemical reactions, contributing to their diverse biological activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .科学的研究の応用

a. Anticancer Properties: Molecules containing the thiophene ring system have demonstrated anticancer activity. Researchers have explored derivatives of this compound as potential candidates for cancer therapy .

b. Anti-Inflammatory Agents: Certain thiophene-based drugs, such as suprofen , exhibit anti-inflammatory properties. These compounds can modulate inflammatory responses and may find use in treating inflammatory conditions .

c. Antimicrobial Activity: Thiophene derivatives have been investigated for their antimicrobial effects. Their ability to inhibit microbial growth makes them promising candidates for novel antibiotics .

d. Antihypertensive and Anti-Atherosclerotic Properties: Compounds with the thiophene ring system have shown potential in managing hypertension and preventing atherosclerosis .

Organic Electronics and Semiconductors

Thiophene-based molecules play a crucial role in organic electronics:

a. Organic Field-Effect Transistors (OFETs): The incorporation of thiophene derivatives enhances the performance of OFETs. These organic semiconductors enable flexible and efficient electronic devices .

b. Organic Light-Emitting Diodes (OLEDs): Thiophene-mediated compounds contribute to the fabrication of OLEDs. Their unique electronic properties make them suitable for use in displays and lighting technology .

Material Science and Corrosion Inhibition

Thiophene derivatives find applications in material science:

a. Corrosion Inhibitors: In industrial chemistry, these compounds serve as effective corrosion inhibitors, protecting metal surfaces from degradation .

Fungicidal Activity

While specific research on the compound is limited, related 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives have demonstrated antifungal activity against various fungi .

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link Design and synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone group. BMC Chemistry, 12(1), 1–9. Link

作用機序

Target of Action

Similarly, thiophene derivatives have shown diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Benzodiazole and thiophene derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Benzodiazole and thiophene derivatives can affect a wide range of biochemical pathways depending on their specific targets .

Result of Action

Depending on their targets, benzodiazole and thiophene derivatives can have a wide range of effects, including inhibition of enzyme activity, modulation of receptor signaling, and interference with cell division .

特性

IUPAC Name |

3H-benzimidazol-5-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2S/c23-17(10-3-4-12-13(6-10)19-9-18-12)22-7-11(8-22)16-20-15(21-24-16)14-2-1-5-25-14/h1-6,9,11H,7-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMKXNSVESLRKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)C4=NC(=NO4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)

![Methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate](/img/structure/B2511277.png)

![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2511286.png)

![4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B2511288.png)

![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)